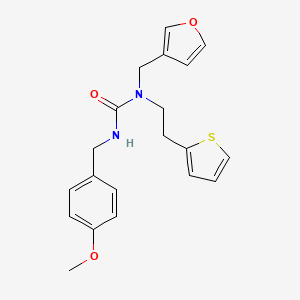

1-(Furan-3-ylmethyl)-3-(4-methoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea

描述

属性

IUPAC Name |

1-(furan-3-ylmethyl)-3-[(4-methoxyphenyl)methyl]-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-18-6-4-16(5-7-18)13-21-20(23)22(14-17-9-11-25-15-17)10-8-19-3-2-12-26-19/h2-7,9,11-12,15H,8,10,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTHGELGINYFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(Furan-3-ylmethyl)-3-(4-methoxybenzyl)-1-(2-(thiophen-2-yl)ethyl)urea is a member of the urea class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have shown that urea derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways and enzymes that are crucial for cancer cell proliferation.

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (lung cancer) | 1.7 | 21.5 | 25.9 |

| RPMI-8226 (leukemia) | 15.9 | 27.9 | 93.3 |

| OVCAR-4 (ovarian) | 28.7 | - | - |

| MDA-MB-435 (breast) | 15.1 | - | - |

This table summarizes the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) values for various cancer cell lines, indicating potent anticancer properties.

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The urea moiety is particularly effective in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antibacterial Activity

A derivative structurally related to our compound was tested against Staphylococcus aureus and exhibited an MIC value of 0.008 μg/mL, demonstrating strong antibacterial potency compared to standard antibiotics like ampicillin.

Anti-inflammatory Effects

The anti-inflammatory potential of urea derivatives has also been explored, with evidence suggesting that these compounds can inhibit the production of pro-inflammatory cytokines. This property is especially relevant in diseases characterized by chronic inflammation.

The biological activity of This compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many urea derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : They may also trigger programmed cell death pathways in malignant cells.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and biological activities of related urea derivatives:

Key Observations

Substituent Impact on Bioactivity :

- The 4-methoxybenzyl group is shared with Compound T.2 and 61, suggesting a role in kinase binding (e.g., VEGFR-2 or GSK-3). However, the target compound’s furan-3-ylmethyl and thiophen-2-ylethyl groups may alter steric or electronic profiles compared to T.2’s triazole or 61’s pyridine .

- Thiophene-containing compounds (e.g., ’s pyrimidines) show anticancer activity, but urea derivatives like the target compound may prioritize kinase targeting over DNA intercalation .

Antiangiogenic Potential: Compound T.2’s similarity to sorafenib in VEGFR-2 downregulation (~50–70% inhibition in kinase assays) suggests that the target compound’s thiophene-ethyl group could mimic T.2’s triazole in receptor binding .

Physicochemical Properties :

- Lipophilicity : The 4-methoxybenzyl group increases logP, but the furan and thiophene may counterbalance this via polar interactions. Compound 61 (logP ~3.5 inferred from HRMS) provides a benchmark .

- Solubility : Urea derivatives with heterocycles (e.g., pyridine in 61) often exhibit moderate aqueous solubility, whereas furan’s lower polarity might reduce solubility in the target compound .

常见问题

Basic: How can the synthesis of this urea derivative be optimized for higher yield and purity?

Methodological Answer:

The compound is typically synthesized via a two-step urea formation reaction. First, an isocyanate intermediate (e.g., 4-methoxybenzyl isocyanate) reacts with a primary amine (e.g., furan-3-ylmethylamine) in an inert solvent like dichloromethane or toluene under reflux. A tertiary amine base (e.g., triethylamine) is added to neutralize HCl byproducts . Purification via flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) improves yield (up to 63% reported for analogous compounds) . Key parameters include:

- Stoichiometry: Maintain a 1:1 molar ratio of isocyanate to amine.

- Solvent Choice: Use anhydrous solvents to minimize side reactions.

- Temperature Control: Reflux conditions (~40–60°C) balance reaction rate and stability of sensitive substituents (e.g., thiophene) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm regiochemistry of substituents (e.g., furan-3-yl vs. furan-2-yl) and urea linkage. Aromatic protons in thiophene (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- 19F NMR: If fluorinated analogs are synthesized, this resolves positional isomerism .

- HRMS: Validates molecular formula (e.g., [M+H]⁺ ion) with <5 ppm mass accuracy .

- UV/Vis and Fluorescence: Assess π-conjugation effects from aromatic moieties (e.g., λmax ~270–300 nm for thiophene derivatives) .

Advanced: How do electronic and steric effects of substituents influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic modifications:

- Electron-Donating Groups (e.g., 4-methoxybenzyl): Enhance stability in biological matrices but may reduce binding affinity to hydrophobic targets due to increased polarity .

- Thiophene vs. Furan: Thiophene’s sulfur atom increases lipophilicity (logP +0.5) and π-stacking capacity, critical for membrane penetration or enzyme inhibition .

- Steric Hindrance: Bulky substituents (e.g., 2-(thiophen-2-yl)ethyl) can disrupt urea’s planar conformation, altering binding kinetics. Molecular docking (e.g., AutoDock Vina) predicts optimal substituent orientations .

Advanced: How can contradictory solubility data be resolved for this compound?

Methodological Answer:

Contradictions often arise from solvent polarity and pH effects. A stepwise protocol is recommended:

Solvent Screening: Test solubility in DMSO (polar aprotic), THF (aprotic), and ethanol (protic). Analogous urea derivatives show >10 mg/mL in DMSO but <1 mg/mL in water .

pH-Dependent Studies: Adjust pH to mimic physiological conditions (e.g., pH 7.4 buffer). The urea group’s pKa (~5.3) may protonate in acidic media, increasing aqueous solubility .

Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility without disrupting bioactivity .

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

- In Silico Metabolism (e.g., Schrödinger’s ADMET Predictor): Identifies vulnerable sites (e.g., methoxybenzyl O-demethylation or thiophene oxidation) .

- Density Functional Theory (DFT): Calculates bond dissociation energies (BDEs) for labile groups (e.g., C–O in methoxy: BDE ~85 kcal/mol) .

- CYP450 Inhibition Assays: Validate predictions using human liver microsomes and LC-MS quantification of metabolites .

Basic: What are the key stability considerations during storage?

Methodological Answer:

- Light Sensitivity: Thiophene and furan moieties are prone to photodegradation. Store in amber vials at –20°C .

- Moisture Control: Urea derivatives hydrolyze in humid conditions. Use desiccants (e.g., silica gel) in sealed containers .

- Long-Term Stability: Monitor via HPLC every 6 months; degradation >10% warrants reformulation .

Advanced: How can crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Determines dihedral angles between aromatic rings and urea core. For example, a 45° angle between thiophene and furan rings reduces steric clash .

- Powder XRD: Assesses bulk crystallinity and polymorphism, which affect dissolution rates .

- Synchrotron Radiation: Provides high-resolution data (<1 Å) for electron density mapping of hydrogen bonds in the urea moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。